
N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-anilino-4-methyl-N-phenyliminobenzenecarboximidamide (NAMPI) is a novel synthetic compound with potential applications in scientific research. NAMPI has been studied for its potential use in biochemical and physiological studies, as well as its potential as a drug target. NAMPI is a small molecule that can be synthesized in the laboratory and has a variety of chemical properties that make it suitable for use in laboratory experiments. NAMPI has been found to have a number of biochemical and physiological effects that could be beneficial for scientific research.
Wissenschaftliche Forschungsanwendungen
Genotoxic Activities of Aniline Derivatives
Aniline derivatives, including compounds structurally related to "N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide," have been studied for their potential genotoxic effects. A review by Bomhard and Herbold (2005) explored the genotoxic potential of aniline and its metabolites, primarily focusing on their ability to induce spleen tumors in rats through mechanisms that might not involve direct genotoxicity but rather chronic high-dose exposure leading to oxidative stress (Bomhard & Herbold, 2005).
Applications in Synthesis and Catalysis
Research has also focused on the utility of aniline derivatives in synthetic chemistry, including their role in the synthesis of functionalized azole compounds through the reaction with carbon dioxide (CO2). Vessally et al. (2017) reviewed the cyclization of aniline derivatives with CO2, highlighting the potential for creating value-added chemicals from an abundant and environmentally friendly resource (Vessally et al., 2017).
Antimicrobial Applications
Derivatives of aniline, by extension, could hold promise in antimicrobial applications. Hoseinzadeh et al. (2017) reviewed the antimicrobial properties of metal nanoparticles, including those synthesized from aniline derivatives, suggesting that such compounds could serve as effective antibacterial agents without inducing resistance, offering potential pathways for developing new antimicrobial strategies (Hoseinzadeh et al., 2017).
Nanotechnology and Agricultural Applications
In agriculture, nanotechnology research, including the development of "nanopesticides" and "nanofertilizers," has seen significant interest. Kah (2015) discussed the potential of nanotechnology to revolutionize agricultural practices, with nanoagrochemicals offering more sustainable alternatives to conventional products. Although not directly related to "this compound," this highlights a broader context where such novel compounds could find applications (Kah, 2015).
Wirkmechanismus
Mode of Action
It is known that formazan compounds are often used in viability assays, where they are reduced by metabolically active cells to form colored products . This suggests that 1,5-Diphenyl-3-(p-tolyl)formazan may interact with cellular enzymes or other reducing agents.
Biochemical Pathways
Given its potential use in viability assays, it may be involved in pathways related to cellular metabolism and redox reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Diphenyl-3-(p-tolyl)formazan is currently unavailable
Result of Action
In the context of viability assays, the reduction of formazan compounds is often used as an indicator of cellular metabolic activity .
Action Environment
It is known that many formazan compounds are sensitive to light and heat, suggesting that these factors could potentially affect the stability and activity of 1,5-diphenyl-3-(p-tolyl)formazan .
Eigenschaften
IUPAC Name |
N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYZMOAOMKSFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397117 |
Source


|
| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-12-4 |
Source


|
| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

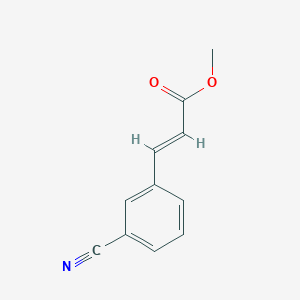
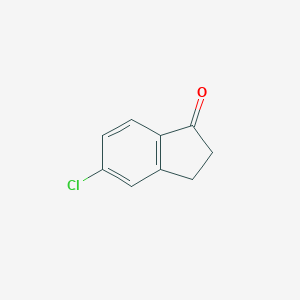
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)

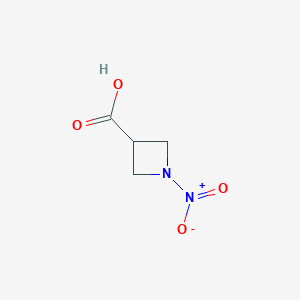

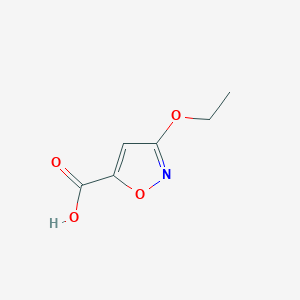

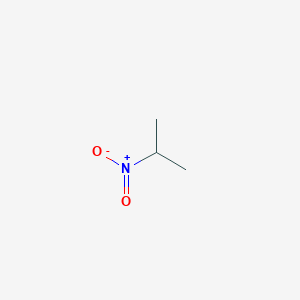


![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
